Cas no 1227271-01-3 (5-methoxy-1h-indole-6-carboxylic Acid)
5-methoxy-1h-indole-6-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-methoxy-1h-indole-6-carboxylic Acid
- SB15200
- PS-16877
- 5-Methoxy-indole-6-carboxylic acid
- 1227271-01-3
- 1H-Indole-6-carboxylic acid, 5-methoxy-
- E77371
- 5-Methoxy-1H-indole-6-carboxylicacid
- EN300-8617955
-
- MDL: MFCD16875812
- Inchi: 1S/C10H9NO3/c1-14-9-4-6-2-3-11-8(6)5-7(9)10(12)13/h2-5,11H,1H3,(H,12,13)
- InChI Key: IWRMGXTZKKOOIO-UHFFFAOYSA-N
- SMILES: O(C)C1C(C(=O)O)=CC2=C(C=CN2)C=1
Computed Properties
- Exact Mass: 191.058243149g/mol
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 62.3Ų
5-methoxy-1h-indole-6-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1101632-100mg |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 100mg |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1101632-250MG |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 250mg |
$275 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1101632-500MG |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 500mg |
$390 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1101632-1G |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 1g |
$595 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1101632-5G |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 5g |
$1790 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1101632-10G |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 10g |
$2970 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2385-100MG |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 100MG |
¥ 1,280.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2385-250MG |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 250MG |
¥ 2,052.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2385-500MG |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 500MG |
¥ 3,418.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2385-1G |
5-methoxy-1H-indole-6-carboxylic acid |
1227271-01-3 | 97% | 1g |
¥ 5,121.00 | 2023-04-07 |
5-methoxy-1h-indole-6-carboxylic Acid Suppliers
5-methoxy-1h-indole-6-carboxylic Acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-methoxy-1h-indole-6-carboxylic Acid
Recent Advances in the Study of 5-Methoxy-1H-indole-6-carboxylic Acid (CAS: 1227271-01-3)
5-Methoxy-1H-indole-6-carboxylic acid (CAS: 1227271-01-3) is a significant indole derivative that has garnered attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting various diseases, including cancer, neurological disorders, and infectious diseases. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications.
One of the most notable advancements in the study of 5-methoxy-1H-indole-6-carboxylic acid is its role as a building block in the synthesis of small-molecule inhibitors. Researchers have successfully utilized this compound to develop inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the use of 5-methoxy-1H-indole-6-carboxylic acid in the design of potent inhibitors for protein kinases, which are critical targets in cancer therapy. The study reported high selectivity and efficacy of these inhibitors in preclinical models, suggesting promising therapeutic potential.
In addition to its applications in kinase inhibition, 5-methoxy-1H-indole-6-carboxylic acid has also been explored for its antimicrobial properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, highlighting its potential as a lead compound for developing new antibiotics.
Another area of interest is the compound's neuroprotective effects. Recent preclinical studies have suggested that 5-methoxy-1H-indole-6-carboxylic acid derivatives may modulate neurotransmitter systems, offering potential benefits for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings were supported by in vitro and in vivo experiments, which showed reduced oxidative stress and improved neuronal survival in treated models. However, further clinical studies are needed to validate these effects in humans.
The synthesis of 5-methoxy-1H-indole-6-carboxylic acid has also seen methodological improvements. A 2022 publication in Organic Letters described a novel, high-yield synthetic route using catalytic C-H activation, which significantly reduced the number of steps and improved overall efficiency. This advancement is expected to facilitate larger-scale production and further exploration of the compound's applications.
In conclusion, 5-methoxy-1H-indole-6-carboxylic acid (CAS: 1227271-01-3) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibition to antimicrobial activity and neuroprotection, underscore its potential as a versatile scaffold for drug development. Ongoing research and methodological advancements are likely to further expand its utility, making it a key focus for future studies in the field.
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